N-(3-(3,4-dimethoxyphenyl)-3-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoyl)glycine
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Overview
Description
N-(3-(3,4-dimethoxyphenyl)-3-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoyl)glycine is a complex organic compound that features multiple functional groups, including methoxy, chromenyl, and glycine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3,4-dimethoxyphenyl)-3-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoyl)glycine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3,4-dimethoxyphenyl derivatives and chromenyl derivatives. These intermediates are then coupled through amide bond formation, often using reagents like carbodiimides (e.g., DCC) and catalysts (e.g., DMAP) under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis, automated synthesis, and the use of advanced catalysts may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3,4-dimethoxyphenyl)-3-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoyl)glycine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the chromenyl moiety can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups may yield aldehydes or acids, while reduction of carbonyl groups may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-(3,4-dimethoxyphenyl)-3-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoyl)glycine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(3,4-dimethoxyphenyl)-3-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoyl)alanine
- N-(3-(3,4-dimethoxyphenyl)-3-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoyl)valine
Uniqueness
N-(3-(3,4-dimethoxyphenyl)-3-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoyl)glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H32N2O9 |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-3-[3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C28H32N2O9/c1-15-18-7-10-21(36-3)16(2)27(18)39-28(35)19(15)8-11-24(31)30-20(13-25(32)29-14-26(33)34)17-6-9-22(37-4)23(12-17)38-5/h6-7,9-10,12,20H,8,11,13-14H2,1-5H3,(H,29,32)(H,30,31)(H,33,34) |
InChI Key |
HRPQDVLMESEMGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NC(CC(=O)NCC(=O)O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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